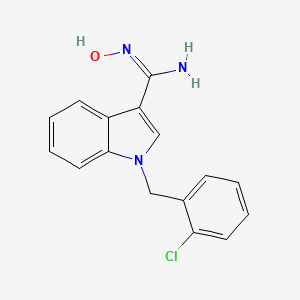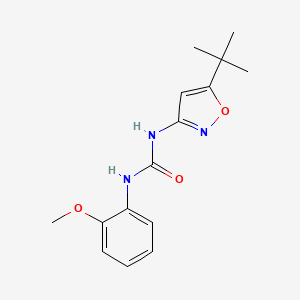![molecular formula C12H19NO2S B5315571 N-[1-(3,4-dimethylphenyl)propyl]methanesulfonamide](/img/structure/B5315571.png)
N-[1-(3,4-dimethylphenyl)propyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-dimethylphenyl)propyl]methanesulfonamide, commonly known as NDMA, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a number of interesting properties, including its ability to act as a selective dopamine receptor antagonist. In
Mécanisme D'action
NDMA acts as a selective dopamine receptor antagonist, which means that it blocks the activity of dopamine receptors in the brain. This results in a number of different effects, including a decrease in movement, a decrease in reward-seeking behavior, and a decrease in motivation. The mechanism of action of NDMA is complex, and involves a number of different biochemical pathways, including the inhibition of cyclic AMP production and the modulation of intracellular calcium levels.
Biochemical and Physiological Effects
NDMA has a number of interesting biochemical and physiological effects. For example, this compound has been found to decrease the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. In addition, NDMA has been found to decrease the activity of the enzyme adenylate cyclase, which is involved in the production of cyclic AMP. These effects are thought to contribute to the ability of NDMA to selectively block dopamine receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
NDMA has a number of advantages and limitations for use in lab experiments. One advantage is that this compound is relatively easy to synthesize and purify, which makes it a useful tool for researchers. In addition, NDMA has a well-characterized mechanism of action, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of NDMA is that it is a relatively potent compound, which means that it can have toxic effects at high concentrations. As a result, researchers need to be careful when working with this compound to ensure that they do not expose themselves or their subjects to excessive levels of NDMA.
Orientations Futures
There are a number of future directions for research on NDMA. One area of interest is the use of this compound in the treatment of Parkinson's disease, which is a neurodegenerative disorder that is characterized by a loss of dopamine-producing neurons in the brain. NDMA has been found to be effective in animal models of Parkinson's disease, and there is interest in exploring the potential of this compound as a treatment for this disorder. In addition, there is interest in exploring the role of NDMA in other neurological disorders, such as schizophrenia and drug addiction. Finally, there is interest in developing new compounds that are based on the structure of NDMA, which may have improved pharmacological properties and a wider range of applications in scientific research.
Méthodes De Synthèse
NDMA can be synthesized using a number of different methods, including the reaction of 3,4-dimethylphenylpropanol with methanesulfonyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of NDMA, which can then be purified using a variety of techniques, such as column chromatography.
Applications De Recherche Scientifique
NDMA has been used extensively in scientific research, particularly in the field of neuroscience. This compound has been found to have a number of interesting properties, including its ability to selectively block dopamine receptors, which are involved in a wide range of physiological processes, including movement, reward, and motivation. As a result, NDMA has been used to study the role of dopamine in a number of different contexts, including drug addiction, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethylphenyl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-5-12(13-16(4,14)15)11-7-6-9(2)10(3)8-11/h6-8,12-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVZRKMDVUIODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)C)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,3aR*,7aR*)-3-phenyl-1-(quinolin-5-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5315491.png)
![2-(5-chloro-2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5315498.png)
![3-ethyl-5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315510.png)

![N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5315526.png)
![3-{[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5315528.png)

![1-[2-oxo-2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5315536.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-hydroxy-1-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5315556.png)
![2-[4-(4-methoxyphenyl)butanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5315577.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5315583.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5315597.png)
![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315600.png)
![ethyl 1-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B5315608.png)